3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 107363-01-9
VCID: VC0010849
InChI: InChI=1S/C13H11N3OS/c14-15-13(17)12-11(16-7-3-4-8-16)9-5-1-2-6-10(9)18-12/h1-8H,14H2,(H,15,17)
SMILES: C1=CC=C2C(=C1)C(=C(S2)C(=O)NN)N3C=CC=C3
Molecular Formula: C13H11N3OS
Molecular Weight: 257.31 g/mol

3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide

CAS No.: 107363-01-9

VCID: VC0010849

Molecular Formula: C13H11N3OS

Molecular Weight: 257.31 g/mol

* For research use only. Not for human or veterinary use.

3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide - 107363-01-9

Description

3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide is a chemical compound with the molecular formula C13H11N3OS and a molecular weight of 257.31 g/mol . It is also known by other names, including 107363-01-9, 3-(1H-pyrrol-1-yl)benzo[b]thiophene-2-carbohydrazide, 3-pyrrol-1-yl-1-benzothiophene-2-carbohydrazide, and MFCD06200944 . This compound's structure includes a benzothiophene core, which is a bicyclic structure containing a benzene ring fused to a thiophene ring, with a pyrrole substituent at the 3-position and a carbohydrazide group at the 2-position .

A related compound is Benzo[b]thiophene-2-carbohydrazide, also known as 1-benzothiophene-2-carbohydrazide, which has a molecular formula of C9H8N2OS and a molecular weight of 192.24 g/mol . Its synonyms include benzo b thiophene-2-carbohydrazide, benzo b thiophene-2-carboxylic hydrazide, and thianaphthene-2-carboxylic hydrazide . Another similar compound is N'-benzoyl-5-nitro-1-benzothiophene-2-carbohydrazide, which has the molecular formula C16H11N3O4S .

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CAS No. 107363-01-9
Product Name 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide
Molecular Formula C13H11N3OS
Molecular Weight 257.31 g/mol
IUPAC Name 3-pyrrol-1-yl-1-benzothiophene-2-carbohydrazide
Standard InChI InChI=1S/C13H11N3OS/c14-15-13(17)12-11(16-7-3-4-8-16)9-5-1-2-6-10(9)18-12/h1-8H,14H2,(H,15,17)
Standard InChIKey OLGOTFKDOTUCRV-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=C(S2)C(=O)NN)N3C=CC=C3
Canonical SMILES C1=CC=C2C(=C1)C(=C(S2)C(=O)NN)N3C=CC=C3
PubChem Compound 2763674
Last Modified Sep 13 2023

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